molecular formula C11H5BrF4N2O B1457305 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine CAS No. 1455953-78-2

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B1457305
CAS No.: 1455953-78-2
M. Wt: 337.07 g/mol
InChI Key: APWOYASXOGSQBC-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (CAS 1455953-78-2) is a high-value chemical building block for research and development, particularly in the fields of agrochemistry and pharmaceutical science. Its molecular structure incorporates a pyrimidine ring, a privileged scaffold in medicinal chemistry, which is further functionalized with bromo- and fluoro- substituents on the phenoxy ring and a trifluoromethyl group on the pyrimidine core . The presence of the trifluoromethyl group is a key feature, as it is known to significantly influence the biological activity, metabolic stability, and lipophilicity of organic compounds, making them more effective in various applications . This compound serves as a versatile synthetic intermediate. The reactive bromo and fluoro groups on the phenoxy ring offer excellent sites for further structural diversification via cross-coupling reactions and nucleophilic substitutions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Research into analogous trifluoromethylpyrimidine derivatives has demonstrated a wide range of potential biological activities, including antifungal and antiviral properties against plant pathogens, which are critical for the development of next-generation crop protection agents . Furthermore, substituted pyrimidine scaffolds are actively investigated in drug discovery for various therapeutic areas . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF4N2O/c12-7-5-6(13)1-2-8(7)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWOYASXOGSQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Substitution Route

This method starts with a suitably substituted pyrimidine or pyridine derivative, which undergoes halogenation followed by substitution with phenoxy groups.

  • Step 1: Preparation of 4-(trifluoromethyl)pyrimidine intermediate

    The trifluoromethyl group is introduced via chlorination/fluorination steps or by using trifluoromethyl-containing building blocks. For example, trifluoromethylpyridines can be synthesized by chlorination of methylpyridine derivatives followed by vapor-phase fluorination at elevated temperatures (>300°C) with transition metal catalysts.

  • Step 2: Nucleophilic aromatic substitution

    The 2-position of the pyrimidine ring is activated for nucleophilic substitution. The 2-bromo-4-fluorophenol or its equivalent is reacted with the pyrimidine intermediate under basic conditions to form the 2-(2-bromo-4-fluorophenoxy) substituent.

  • Step 3: Purification

    The crude product is purified by column chromatography or recrystallization to obtain the target compound with high purity.

Palladium-Catalyzed Coupling Route

An advanced and efficient method involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig etherification, to attach the 2-bromo-4-fluorophenoxy group to a halogenated pyrimidine.

  • Step 1: Preparation of halogenated pyrimidine

    Starting from 4-(trifluoromethyl)pyrimidine bearing a suitable leaving group (e.g., chloro or bromo at the 2-position).

  • Step 2: Coupling reaction

    The 2-bromo-4-fluorophenol is coupled with the halogenated pyrimidine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XantPhos), and a base such as tert-butoxide in an aprotic solvent like toluene at elevated temperature (around 110°C).

  • Step 3: Work-up and purification

    After reaction completion (usually 12 hours), the mixture is cooled, extracted, and purified by preparative HPLC or chromatography to yield the desired compound.

Experimental Data Table for Representative Preparation

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Chlorination/fluorination of methylpyridine >300 4-6 70-85 Vapor-phase fluorination with catalysts
2 Nucleophilic substitution with 2-bromo-4-fluorophenol 80 12-16 65-80 In presence of base (e.g., triethylamine)
3 Pd-catalyzed coupling (Pd2(dba)3, XantPhos, t-BuONa) 110 12 75-90 Toluene solvent, inert atmosphere

Research Findings and Notes

  • The use of acid binding agents such as triethylamine or pyridine during halogenation steps reduces side reactions and improves yield.
  • Organic solvents like dichloromethane, chloroform, or 1,2-dichloroethane are preferred for halogenation reactions due to their stability and solubility profiles.
  • Bromine chloride can be prepared in situ by feeding chlorine gas into bromine-containing organic solvents at low temperatures (-15 to 10°C), optimizing bromination efficiency.
  • Palladium-catalyzed coupling reactions require careful control of ligand and base stoichiometry to maximize coupling efficiency and minimize by-products.
  • The trifluoromethyl group introduction is often the rate-limiting step and requires high temperature or specialized catalysts for efficient incorporation.

Summary Table of Key Preparation Parameters

Parameter Optimal Conditions Remarks
Halogenation temperature 0–80°C (liquid phase), >300°C (vapor phase) Higher temperatures for fluorination
Acid binding agents Triethylamine, pyridine, DMAP Prevents acid-catalyzed side reactions
Solvents Dichloromethane, chloroform, halogenated alkanes Good solubility, inertness
Pd-catalyst system Pd2(dba)3 with XantPhos ligand High efficiency in C–O bond formation
Reaction time 12–16 hours Sufficient for complete conversion
Yield 65–90% Dependent on purity and conditions

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The phenoxy and pyrimidine rings can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted phenoxy-pyrimidine derivatives.

Scientific Research Applications

The compound 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (CAS Number: 1455953-78-2) is a pyrimidine derivative that exhibits significant potential in various scientific research applications. This article delves into its applications, focusing on medicinal chemistry, agrochemical research, and material science.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that similar pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Case Study: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives for their kinase inhibitory activity. The findings suggested that modifications similar to those seen in 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine could yield compounds with enhanced selectivity and potency against cancer cell lines.

Agrochemicals

In agrochemical research, this compound's structure suggests potential as a herbicide or pesticide . The fluorinated groups may confer stability and efficacy against target pests while minimizing environmental degradation.

Case Study: Herbicidal Activity

Research conducted by agricultural chemists demonstrated that fluorinated phenoxy-pyrimidines exhibit significant herbicidal properties. The study indicated that the trifluoromethyl substitution could improve herbicidal activity by enhancing the compound's ability to penetrate plant tissues.

Material Science

The unique chemical structure of 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine makes it a candidate for developing advanced materials, particularly in the field of polymer science . Its properties can be utilized to synthesize polymers with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

A recent publication highlighted the synthesis of fluorinated polymers using similar pyrimidine derivatives, demonstrating improved mechanical properties and resistance to solvents. Such advancements could lead to applications in coatings, adhesives, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability, while the bromine and fluorine atoms could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Positional Isomers: Substituent Orientation Effects

  • 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (CAS: 1227955-13-6): Shares the same molecular formula (C₁₁H₅BrF₄N₂O) and weight (337.08 g/mol) as the target compound but differs in the positions of bromo (para) and fluoro (ortho) substituents on the phenoxy ring . Impact: Altered dipole moments and steric hindrance may affect binding affinity in biological systems or solubility in polar solvents.
  • 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine (CAS: 914636-83-2): Lacks the fluoro substituent, resulting in a simpler structure (C₁₁H₆BrF₃N₂O) and slightly lower molecular weight (323.07 g/mol) . Impact: Reduced electronegativity compared to the fluorinated analog may decrease metabolic stability in vivo.

Halogen Substitution Variations

  • 6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine (CAS: N/A): Replaces bromine with chlorine and introduces a hydroxyl group (C₁₁H₆ClF₃N₂O; MW: 274.63 g/mol) .
  • 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS: 1485604-94-1):

    • Features additional chloro, fluoro, and methyl substituents (C₁₁H₇BrClFN₂ ; MW: 301.54 g/mol ) .
    • Impact : Increased steric bulk and electronegativity may hinder nucleophilic substitution reactions compared to the target compound.

Aromatic Ring Modifications

  • 6-(3-Bromophenyl)-2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine (CAS: N/A; C₁₆H₉BrF₃N₃; MW: 380.17 g/mol) : Replaces the phenoxy group with a pyridinyl moiety. Impact: The pyridine ring introduces a basic nitrogen, altering electronic distribution and enhancing metal-coordination capabilities.

Electronic and Physicochemical Properties

Compound Substituent Positions Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-Br, 4-F on phenoxy 337.08 Br, F, CF₃
2-(4-Bromo-2-fluorophenoxy)-4-CF₃-pyrimidine 4-Br, 2-F on phenoxy 337.08 Br, F, CF₃
2-(4-Bromophenoxy)-4-CF₃-pyrimidine 4-Br on phenoxy (no F) 323.07 Br, CF₃
6-(4-Chlorophenyl)-2-OH-4-CF₃-pyrimidine 4-Cl, 2-OH 274.63 Cl, OH, CF₃
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic resistance across all compounds .
  • Halogen Effects : Bromine increases molecular weight and van der Waals interactions, while fluorine enhances electronegativity and stability .

Biological Activity

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. The compound is characterized by its unique trifluoromethyl and bromofluorophenyl groups, which may influence its interaction with biological targets.

  • Chemical Formula : C11_{11}H6_{6}BrF4_{4}N3_{3}O
  • CAS Number : 1455953-78-2
  • Molecular Weight : 332.08 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various receptors and enzymes. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic properties.

Biological Activity Overview

Recent studies have highlighted the compound's role as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can enhance synaptic transmission and has implications for treating neurodegenerative diseases and cognitive disorders.

In Vitro Studies

  • Nicotinic Acetylcholine Receptors (nAChRs) :
    • The compound was tested for its efficacy in enhancing acetylcholine responses in oocytes expressing human α7 nAChRs.
    • Table 1 summarizes the modulation effects observed:
CompoundEC50 (µM)Max Modulation (%)
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine0.14600

This indicates a potent enhancement of receptor activity at low concentrations.

  • Branched-Chain Amino Acid Transaminases (BCATs) :
    • Inhibitory activity against BCAT1/2 has been reported, with IC50_{50} values indicating significant cellular activity and selectivity.
    • Table 2 provides insight into the IC50_{50} values for various derivatives:
CompoundIC50 (µM)Selectivity
BAY-069 (similar structure)0.05High

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that compounds with similar structures could protect against neuronal cell death induced by oxidative stress, suggesting that 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine may have similar neuroprotective effects.
  • Antitumoral Activity :
    • Research into structurally similar pyrimidines revealed potential antitumoral properties, particularly through inhibition of key metabolic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine under mild conditions?

  • Methodological Answer : A metal-free approach using β-CF3-aryl ketones as precursors can be adapted. For example, 4-fluoro-pyrimidine derivatives are synthesized via nucleophilic aromatic substitution (SNAr) between halogenated pyrimidines and substituted phenols. Optimized conditions include using KF/18-crown-6 as a fluoride source in DMSO at 80°C for 12–24 hours, achieving yields of 60–85% . The bromo and fluoro substituents on the phenoxy group may require sequential functionalization, starting with fluorination followed by bromination to avoid regiochemical conflicts.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR Analysis : ¹H, ¹³C, and ¹⁹F NMR are critical. The trifluoromethyl group typically shows a singlet at ~δ -63 ppm in ¹⁹F NMR, while the bromo and fluoro substituents on the phenoxy ring produce distinct splitting patterns in ¹H NMR (e.g., para-fluoro groups cause deshielding of adjacent protons) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can generate thermal ellipsoid plots to visualize steric effects from the bulky trifluoromethyl and bromo groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to the bromo and fluoro substituents, which may generate toxic byproducts, follow these steps:

  • Use fume hoods and personal protective equipment (PPE) to prevent inhalation/contact.
  • Store waste separately in halogen-compatible containers and dispose via certified hazardous waste services.
  • Monitor for decomposition products (e.g., HF or HBr) using gas sensors .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this pyrimidine derivative in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and bromo groups activate the pyrimidine ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : The bromo group at the 2-position can be replaced with aryl/heteroaryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 100°C.
  • Contradiction Note : Steric hindrance from the ortho-fluoro group may reduce coupling efficiency compared to non-fluorinated analogs. Optimization with bulky ligands (e.g., XPhos) is recommended .

Q. How should researchers address contradictory NMR data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions in ¹H NMR splitting patterns (e.g., unexpected coupling constants) may arise from dynamic rotational isomerism in the phenoxy group. Solutions include:

  • Conduct variable-temperature NMR to observe coalescence effects.
  • Compare with computed spectra (DFT calculations) to assign conformers.
  • Use 2D NMR (COSY, NOESY) to resolve overlapping signals .

Q. What role does this compound play in medicinal chemistry, particularly in drug discovery pipelines?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for kinase inhibitors or antimicrobial agents. For example:

  • Kinase Inhibition : The pyrimidine core can mimic ATP-binding motifs. Replace the bromo group with amino substituents to modulate selectivity.
  • Data Note : Fluorine’s electronegativity may improve target binding but reduce solubility; balance with hydrophilic prodrug strategies (e.g., phosphate esters) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.